N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-12-5-4-11(2)15(16)10-12/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTCTHOMAYQQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Formation of N-(3-substituted-4-methylphenyl)-4-ethoxybenzenesulfonamide.
Oxidation: Formation of N-(3-chloro-4-carboxyphenyl)-4-ethoxybenzenesulfonamide.
Reduction: Formation of N-(3-chloro-4-aminophenyl)-4-ethoxybenzenesulfonamide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific enzymes involved in the synthesis of folic acid, a vital component for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts bacterial proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzene Ring
Table 1: Alkoxy Group Modifications
Key Insights :
- The 4-ethoxy group in the target compound likely improves lipid solubility compared to 4-methoxy analogs, which may enhance bioavailability but reduce aqueous solubility .
- In K67, dual 4-ethoxybenzenesulfonamide groups contribute to its potency as a p62/Keap1 inhibitor, suggesting the ethoxy moiety plays a critical role in binding interactions .
Variations in the Arylamine Component
Table 2: Arylamine Substituents
Key Insights :
Physicochemical and Structural Properties
Table 3: Structural and Physical Data
Biological Activity
N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound this compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the chloro and ethoxy groups enhances its solubility and reactivity, potentially influencing its biological effects.
The biological activity of this compound can be attributed to its interaction with specific enzymes and molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking natural substrates, disrupting biochemical pathways essential for cellular function.
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes or as a non-competitive inhibitor by altering enzyme conformation.
- Antimicrobial Action : Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Comparative studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Bacillus subtilis | 16 | 50 |
These results suggest that the compound could be developed as an effective antibacterial agent.
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
IC50 Values :
- MDA-MB-231:
- HeLa:
- A549:
The compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells, indicating its potential as a targeted therapeutic agent.
Case Studies
Several studies have reported on the efficacy of this compound in various biological contexts:
-
Study on Antimicrobial Effects :
- A study conducted by assessed the compound's effectiveness against multiple bacterial strains using disc diffusion methods, confirming its broad-spectrum antibacterial properties.
- Anticancer Research :
Comparative Analysis with Similar Compounds
This compound has been compared with other sulfonamide derivatives to evaluate differences in biological activity:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 5.0 | Anticancer |
| N-(3-chloro-2-methylphenyl)-5-nitrobenzenesulfonamide | 10.0 | Anticancer |
| 2,5-dichloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | 7.5 | Antimicrobial |
This table demonstrates that while all compounds exhibit promising activities, this compound shows superior potency in anticancer applications.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride intermediate (e.g., 4-ethoxybenzenesulfonyl chloride) and 3-chloro-4-methylaniline. This reaction is facilitated by bases like triethylamine in aprotic solvents (e.g., dichloromethane) .
- Optimization : Key parameters include:
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Solvent Choice : Use anhydrous dimethylformamide (DMF) for improved solubility of aromatic amines .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy group at C4, chloro-methylphenyl moiety) via chemical shifts (e.g., δ 1.4 ppm for ethoxy -CH3, δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C15H16ClNO3S, [M+H]+ expected: 326.0584) .
- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~260–280 nm) for purity assessment .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration assays .
- Antimicrobial Testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to sulfonamides’ historical antibiotic role .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxy vs. nitro) influence sulfonamide reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro substituents increase sulfonamide electrophilicity, accelerating Suzuki-Miyaura couplings (e.g., with arylboronic acids) but may hinder regioselectivity.
- Electron-Donating Groups (EDGs) : Ethoxy groups reduce electrophilicity, requiring Pd catalysts with stronger ligands (e.g., XPhos) for efficient coupling .
- Methodological Insight : Use DFT calculations (e.g., Gaussian09) to model charge distribution and predict reaction sites .
Q. How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Answer:
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Byproduct Analysis : Common byproducts include hydrolyzed sulfonic acids (from moisture exposure) or dimerized species. Use HPLC-MS to identify impurities .
- Mitigation :
- Inert Atmosphere : Conduct reactions under N2 to prevent hydrolysis .
- Catalyst Tuning : Add 2,2,6,6-tetramethylpiperidine to suppress base-catalyzed side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
